N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-butoxybenzenesulfonamide
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Overview
Description
“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-butoxybenzenesulfonamide” is a complex organic compound. It contains several functional groups and rings, including a pyrrole ring, a pyrimidine ring, an amine group, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole and pyrimidine rings might be formed using condensation reactions . The amine group could be introduced through a substitution or addition reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrimidine rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons . The amine group (-NH2) is a basic functional group that can participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the other reactants present. The amine group could react with acids to form ammonium ions, or it could participate in condensation reactions with carbonyl compounds . The aromatic rings might undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and sulfonamide groups might make it more soluble in water than compounds without these groups . The aromatic rings could contribute to its stability and possibly its color .
Scientific Research Applications
Anti-HIV Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-butoxybenzenesulfonamide and its derivatives have shown potential as anti-HIV agents. Studies have synthesized various derivatives to explore their in vitro anti-HIV-1 activity and assess their structure-activity relationships. For instance, certain derivatives demonstrated good anti-HIV-1 activity with effective concentrations and minimal cytotoxic effects (Brzozowski & Sa̧czewski, 2007).
ET-A Antagonists
Modifications of ET(A/B) mixed type compounds have led to the discovery of derivatives with high affinity for the ET(A) receptor. This research highlighted the introduction of a pyrimidine group, resulting in increased affinity and selectivity for the ET(A) receptor, suggesting the existence of a "pyrimidine binding pocket" in the ET(A) receptor (Morimoto et al., 2001).
Herbicidal Activity
Research into the herbicidal applications of these compounds has shown that certain derivatives exhibit selective and potent activity against various plant species. The structure-activity relationships between the herbicidal activity and physicochemical parameters of the heterocyclic group have been explored, suggesting the importance of specific substituents for targeted herbicidal action (Lee et al., 1996).
Antibacterial and Immunobiological Activity
Derivatives of this compound have been synthesized and tested for their antibacterial and immunobiological activities. These studies contribute to understanding the potential of these compounds in combating bacterial infections and their role in immunobiology (Gein et al., 2016).
Antitumor Activity
Significant research has been conducted to explore the antitumor properties of these compounds. Certain derivatives have shown promising results, exhibiting high antitumor activity with low toxicity, making them potential candidates for antitumor drug development (Huang et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-butoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-2-3-14-28-17-6-8-18(9-7-17)29(26,27)24-11-10-21-19-15-20(23-16-22-19)25-12-4-5-13-25/h4-9,12-13,15-16,24H,2-3,10-11,14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYLSASWDYBAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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